

# An In-Depth Technical Guide to Wedelolactone: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Wedelolactone

Cat. No.: B1682273

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## Abstract

**Wedelolactone**, a naturally occurring coumestan found predominantly in the medicinal plants *Eclipta alba* and *Wedelia calendulacea*, has garnered significant scientific interest for its diverse pharmacological activities.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **wedelolactone**, with a focus on its mechanisms of action involving key cellular signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.

## Chemical Identity and Physicochemical Properties

**Wedelolactone** is classified as a coumestan, a subclass of flavonoids characterized by a specific four-ring system.<sup>[1][3]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	1,8,9-Trihydroxy-3-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one	[1][3]
Synonyms	7-Methoxy-5,11,12-trihydroxycoumestan, IKK Inhibitor II	[4][5]
CAS Number	524-12-9	[1][3]
Molecular Formula	C <sub>16</sub> H <sub>10</sub> O <sub>7</sub>	[1][3]
Molecular Weight	314.25 g/mol	[1][3]
Melting Point	327-330 °C	[1]
Appearance	White to brown powder/crystal	
Solubility	Soluble in DMSO (approx. 30 mg/mL), ethanol (approx. 20 mg/mL), and methanol. Sparingly soluble in aqueous buffers.	[5]
UV/Vis. λ <sub>max</sub>	253, 351 nm	[5]
Storage Temperature	2-8°C	[1]

## Biological Activities and Pharmacological Properties

**Wedelolactone** exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and antioxidant effects. These activities are attributed to its ability to modulate various cellular signaling pathways. A summary of its key pharmacological properties is presented below.

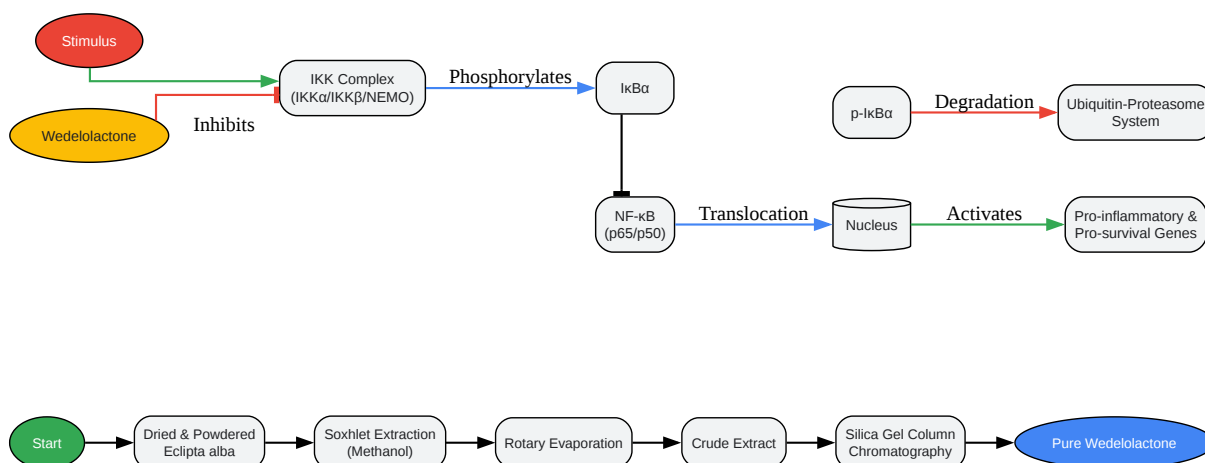
Biological Activity	Target/Pathway	IC <sub>50</sub> Value/Effective Concentration	Cell Line/Model	Reference(s)
Anti-inflammatory	IKK $\alpha$ and IKK $\beta$ kinase activity	< 10 $\mu$ M	In vitro kinase assay	[1]
5-lipoxygenase (5-Lox)	2.5 $\mu$ M	In vitro enzyme assay	[6][7]	
Anticancer	HeLa (cervical cancer)	14.85 $\pm$ 0.70 $\mu$ M	MTT assay	[4]
Breast Cancer Cells (general)	10 - 25 $\mu$ M (for proteasome inhibition)	In-cell assay	[8]	

## Mechanism of Action: Modulation of Signaling Pathways

**Wedelolactone** exerts its biological effects by interacting with and modulating several key intracellular signaling pathways. The primary and most well-elucidated mechanism is the inhibition of the NF- $\kappa$ B pathway.

### Inhibition of the NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. **Wedelolactone** has been identified as a potent inhibitor of this pathway. It directly targets the I $\kappa$ B kinase (IKK) complex, specifically inhibiting the catalytic subunits IKK $\alpha$  and IKK $\beta$ . This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein I $\kappa$ B $\alpha$ . As a result, the NF- $\kappa$ B p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to Wedelolactone: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682273#wedelolactone-chemical-structure-and-properties]

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